All-trans-retinyl stearate

Descripción general

Descripción

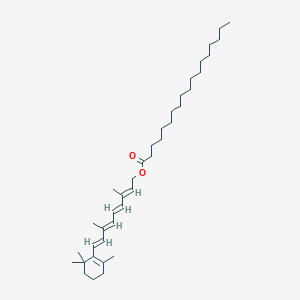

All-trans-retinyl stearate is a fatty acid ester formed between stearic acid and all-trans-retinol. It is a derivative of vitamin A and is known for its role in various biological processes, including vision, cellular growth, and differentiation. This compound is commonly found in cosmetic and pharmaceutical products due to its stability and efficacy in delivering vitamin A to the skin.

Aplicaciones Científicas De Investigación

All-trans-retinyl stearate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in cellular differentiation and growth.

Medicine: Utilized in the formulation of topical treatments for skin conditions such as acne and photoaging.

Industry: Incorporated into cosmetic products for its anti-aging properties and ability to improve skin texture.

Mecanismo De Acción

Target of Action

All-trans-retinyl stearate is a fatty acid ester formed between stearic acid and all-trans-retinol . As a derivative of Vitamin A, it shares similar targets with all-trans-retinoic acid (RA), a well-studied metabolite of Vitamin A . RA plays a crucial role in regulating immune responses, promoting the differentiation of naïve T and B cells, and performing diverse functions in the presence of different cytokines .

Mode of Action

The compound interacts with its targets by regulating the transcription of target genes. This is achieved through its interaction with nuclear receptors bonded to retinoic acid response elements (RAREs) . This interaction modulates the expression of cell surface molecules, thereby influencing the differentiation and function of immune cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to immune responses and cellular differentiation . The compound influences the differentiation of lymphocytes and regulates the transcription process of corresponding genes . It also plays a role in the metabolism of retinol and retinyl ester .

Pharmacokinetics

It is known that vitamin a and its derivatives can be stored within the body in relatively high levels . Efficient mechanisms exist for the acquisition of Vitamin A from the diet, its transport in the circulation, storage, and mobilization in response to tissue needs . These processes likely apply to this compound as well.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to immune regulation and cellular differentiation . It promotes the differentiation of naïve T and B cells, influences the expression of cell surface molecules, and performs diverse functions in the presence of different cytokines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the availability of Vitamin A in the diet, the presence of different cytokines, and the overall state of the immune system

Análisis Bioquímico

Biochemical Properties

All-trans-retinyl stearate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of retinol and retinyl ester . The compound is enzymatically activated to retinoic acid via a two-step oxidation process .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a crucial role in regulating immune responses and promotes the differentiation of naïve T and B cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as the substrate for the formation of the visual chromophore 11-cis-retinal, which must be formed from all-trans-retinyl ester through linked hydrolysis and isomerization reactions catalyzed by the enzyme RPE65 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects, as well as any toxic or adverse effects at high doses, would depend on the specifics of the animal model and experimental design.

Metabolic Pathways

This compound is involved in the metabolic pathways of vitamin A . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function would depend on the specific cell type and physiological conditions . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: All-trans-retinyl stearate can be synthesized through the esterification of all-trans-retinol with stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of immobilized enzymes on macroporous acrylic resin has been reported to enhance the efficiency of the esterification process .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

Reduction: The compound can be reduced back to all-trans-retinol under specific conditions.

Substitution: Ester bonds in this compound can be hydrolyzed to yield all-trans-retinol and stearic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or acidic conditions.

Major Products Formed:

Oxidation: Oxidized retinoids.

Reduction: All-trans-retinol.

Substitution: All-trans-retinol and stearic acid.

Comparación Con Compuestos Similares

- All-trans-retinyl palmitate

- All-trans-retinyl oleate

- All-trans-retinyl laurate

Comparison: All-trans-retinyl stearate is unique due to its specific fatty acid ester, stearic acid, which provides distinct physicochemical properties. Compared to other retinyl esters, this compound has a higher melting point and greater stability, making it suitable for use in various formulations .

Actividad Biológica

All-trans-retinyl stearate is an ester of retinol (vitamin A) and stearic acid, classified as a retinoid. This compound plays a significant role in various biological processes, particularly in skin health and cellular functions. This article explores the biological activity of this compound, focusing on its metabolism, mechanisms of action, stability, and potential therapeutic applications.

Metabolism and Conversion

This compound is primarily metabolized to retinol and subsequently to all-trans-retinoic acid (ATRA), which is the active form responsible for many of the biological effects attributed to retinoids. The conversion process involves several enzymatic steps:

- Hydrolysis : this compound is hydrolyzed by enzymes such as pancreatic lipase-related protein 2 (PLRP2) to release retinol .

- Further Metabolism : Retinol can be converted to retinyl esters or oxidized to ATRA through various enzymatic pathways, including those mediated by retinol dehydrogenases and retinaldehyde dehydrogenases .

The biological activity of this compound is largely mediated by its conversion to ATRA, which acts as a ligand for nuclear retinoic acid receptors (RARs). These receptors regulate gene expression involved in:

- Cell Differentiation : ATRA influences keratinocyte differentiation, promoting healthier skin turnover and repair mechanisms .

- Gene Regulation : ATRA activates transcription of genes involved in cell growth and apoptosis, making it crucial for normal skin function and development .

Table 1: Key Biological Activities of this compound

Stability and Formulation

The stability of this compound in formulations is critical for its efficacy. Studies show that:

- Temperature Sensitivity : Higher temperatures accelerate degradation, leading to the formation of less active metabolites .

- Packaging Impact : The choice of packaging (e.g., airless containers vs. jars) significantly affects the stability of retinoids in cosmetic formulations .

Table 2: Stability Data for this compound

| Condition | Stability Observed | Reference |

|---|---|---|

| Storage at 25°C | Moderate degradation | |

| Storage at 40°C | High degradation | |

| UV Exposure | Increased degradation |

Case Studies

- Skin Health Improvement : Clinical studies have demonstrated that topical application of formulations containing this compound leads to improved skin texture and reduced signs of aging. Patients reported significant improvements in fine lines and overall skin appearance after consistent use over several months .

- Acne Treatment : In a controlled trial, patients with acne showed a marked reduction in lesions when treated with products containing this compound compared to placebo, indicating its potential as a therapeutic agent in acne management .

Propiedades

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24+,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGACJMSLZMZOX-FPFNAQAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316599 | |

| Record name | Retinyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-87-8 | |

| Record name | Retinyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VITAMIN A STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6YM8UII5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of all-trans-retinyl stearate in human retinal pigment epithelial cells?

A1: this compound is a type of retinyl ester, a storage form of vitamin A (retinol). In human retinal pigment epithelial (RPE) cells, retinyl esters, including this compound, play a crucial role in the visual cycle. They serve as a reserve of retinol, which is essential for the formation of the visual pigment rhodopsin in the photoreceptor cells of the retina. The study found that freshly isolated human RPE cells contain this compound along with other retinyl esters like palmitate and oleate [].

Q2: How do human retinal pigment epithelial cells in culture process all-trans-retinol?

A2: The research demonstrates that cultured human RPE cells actively take up all-trans-retinol from the culture medium and convert it into retinyl esters, including this compound, palmitate, and oleate []. This esterification process is crucial for regulating intracellular retinol levels and ensuring a steady supply for visual pigment regeneration. Interestingly, the study observed that the types of retinyl esters synthesized by the cells in culture differed from those found in freshly isolated cells, indicating potential influences of the culture environment on retinyl ester metabolism [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.